Chemical structure and properties of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
Chemical structure and properties of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
An In-Depth Technical Guide to 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one: A Key Intermediate in Medicinal Chemistry
Abstract
8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a heterocyclic compound featuring the benzoxepine core, a structure of significant interest in medicinal chemistry. While not extensively studied for its own biological activity, its true value lies in its role as a versatile synthetic intermediate. The strategic placement of a methyl group on the aromatic ring and a ketone on the seven-membered oxepine ring provides two key points for chemical modification, making it an ideal scaffold for the development of diverse molecular libraries. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and its application as a foundational building block for creating pharmacologically active agents targeting a range of diseases.
Introduction: The Significance of the Benzoxepine Scaffold
Seven-membered heterocyclic ring systems are integral components of many biologically active molecules and natural products. Among these, the benzoxepine scaffold, which consists of a benzene ring fused to an oxepine ring, has emerged as a "privileged structure" in drug discovery. Derivatives of this core have demonstrated a wide array of pharmacological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and anticancer properties.[1]
The structural rigidity and distinct three-dimensional conformation of the benzoxepine system allow for the precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets. Compounds based on this scaffold have been investigated as inhibitors of farnesyl protein transferase, modulators of the estrogen receptor, and inhibitors of acyl-CoA:cholesterol acyltransferase (ACAT).[2][3] The title compound, 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one, serves as a critical starting point for accessing these complex and potentially therapeutic molecules.
Physicochemical and Structural Characterization
A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective use in synthesis and research.
Nomenclature and Chemical Identifiers
-
Systematic IUPAC Name: 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
-
Common Synonym: 8-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one
-
CAS Number: 57932-19-1[4]
-
Molecular Formula: C₁₁H₁₂O₂[5]
-
InChIKey: QDASTOAATNRTDG-UHFFFAOYSA-N[5]
-
Canonical SMILES: CC1=CC2=C(C=C1)C(=O)CCCO2[5]
Molecular Structure
The molecule features a bicyclic system where a benzene ring is fused to a saturated seven-membered ring containing an oxygen atom (an oxepine). A methyl group is substituted at the C8 position of the aromatic ring, and a carbonyl group (ketone) is present at the C5 position of the oxepine ring. This ketone is a key functional handle, readily available for a variety of chemical transformations.
Physicochemical Properties
The key properties of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 176.21 g/mol | PubChem |
| Monoisotopic Mass | 176.08372 Da | [5] |
| Physical Form | Liquid | |
| Predicted XlogP | 2.1 | [5] |
| Storage Temperature | Room Temperature |
Synthesis and Mechanistic Considerations
While numerous methods exist for constructing the benzoxepine core, intramolecular Friedel-Crafts acylation stands out as a robust and efficient strategy for synthesizing ketones like the title compound.
Retrosynthetic Strategy
The most logical disconnection for 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is at the aryl-acyl bond, pointing to an intramolecular Friedel-Crafts cyclization. This retrosynthetic approach identifies 4-(3-methylphenoxy)butanoic acid as the key precursor. This precursor is readily accessible from commercially available starting materials, namely m-cresol and a four-carbon electrophile.
Caption: Retrosynthetic analysis via Friedel-Crafts disconnection.
Proposed Synthetic Protocol
This protocol outlines a two-step process starting from common laboratory reagents.
Expertise & Experience: The choice of polyphosphoric acid (PPA) as the cyclizing agent is based on its proven efficacy in promoting intramolecular acylations for seven-membered ring formation, as it acts as both a catalyst and a solvent, driving the reaction to completion.[6]
Step 1: Synthesis of 4-(3-methylphenoxy)butanoic acid
-
To a stirred solution of sodium hydroxide (1.1 eq) in a suitable solvent like water or ethanol at room temperature, add m-cresol (1.0 eq) to form the corresponding sodium phenoxide in situ.
-
Add γ-butyrolactone (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by TLC for the consumption of m-cresol. The phenoxide performs a nucleophilic attack on the lactone, opening the ring.
-
After cooling to room temperature, acidify the mixture with aqueous HCl (e.g., 2M) until a pH of ~2 is reached. The carboxylic acid product will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a solvent mixture like toluene/hexane.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Add the dried 4-(3-methylphenoxy)butanoic acid (1.0 eq) to polyphosphoric acid (PPA) (typically 10-20 times the weight of the acid) in a round-bottom flask equipped with a mechanical stirrer.
-
Heat the mixture to 80-100°C with vigorous stirring for 2-4 hours. The viscosity will be high initially. Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Trustworthiness: The reaction is self-validating as the formation of the product can be easily tracked against the starting material spot on a TLC plate.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (to remove any unreacted starting acid), then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one.
Purification and Characterization
The crude product is typically purified using flash column chromatography on silica gel. Spectroscopic analysis confirms the structure:
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl singlet, and the aliphatic protons of the oxepine ring, with distinct triplet signals for the two methylene groups adjacent to the oxygen and the carbonyl.
-
¹³C NMR: Will show the carbonyl carbon signal (~200 ppm), aromatic carbons, the methyl carbon, and the aliphatic carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₁H₁₂O₂ will be observed.
Role in Drug Discovery and Development
The title compound is primarily a scaffold for elaboration. The C5-ketone is a versatile functional group that allows for the introduction of diverse substituents, enabling the exploration of a vast chemical space.
Derivatization Pathways
The ketone can be readily transformed into amines, alcohols, and other functional groups, each leading to derivatives with potentially distinct pharmacological profiles. For example, many CNS-active compounds feature an amine, while hydroxyl groups can improve solubility or act as hydrogen bond donors.
Caption: Key derivatization pathways from the C5-ketone scaffold.
Potential Therapeutic Applications of Derivatives
-
ACAT Inhibitors: N-substituted 5-amino-2,3,4,5-tetrahydro-1-benzoxepines have been identified as potent inhibitors of ACAT, which plays a role in cholesterol absorption and atherosclerosis.[2][3]
-
Anticancer and Anti-HIV Activity: Various fused benzoxepine and benzothiepine derivatives have shown promise as anticancer and anti-HIV agents.[2]
-
CNS Disorders: The broader class of benzothiazepines and benzoxazepines, structurally related to benzoxepines, includes compounds with psychotropic effects used to treat CNS disorders.[1][7]
Experimental Protocol: Reductive Amination
This protocol details a standard laboratory procedure for converting the C5-ketone into a secondary or tertiary amine, a common step in medicinal chemistry campaigns.
Objective: To synthesize N-alkyl-8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine.
Materials:
-
8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (1.0 eq)
-
Primary or secondary amine (e.g., benzylamine) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one in the chosen solvent (DCM or DCE) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the amine followed by a few drops of glacial acetic acid to catalyze the formation of the intermediate iminium ion.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Expertise & Experience: Add the sodium triacetoxyborohydride in portions. This reducing agent is chosen for its mildness and tolerance of the slightly acidic conditions, which favors the reduction of the iminium ion over the starting ketone, minimizing side reactions.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice more with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude amine product by flash column chromatography on silica gel.
Safety and Handling
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Outlook
8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a compound of significant synthetic utility rather than one of direct pharmacological application. Its value is realized in its capacity to serve as a robust, adaptable scaffold for the construction of more complex molecules. The strategic ketone functionality is a gateway to a multitude of derivatives, particularly amine and alcohol analogs, which are prevalent in active pharmaceutical ingredients. Future research will undoubtedly continue to leverage this and similar benzoxepine intermediates to build novel compound libraries for screening against both established and emerging biological targets, furthering the reach of this privileged heterocyclic system in the ongoing quest for new therapeutics.
References
-
PubChemLite. 8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one. [Link]
-
Gautam, S. K., et al. (2023). Advances in the Synthesis and Pharmacological Applications of Heterocyclic Scaffolds: Benzoxepine and Benzothiepine Derivatives. International Journal of Scientific Research in Modern Science and Technology. [Link]
-
Newman, M. S., & Mekler, A. B. (1960). Synthesis of 7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin and 4-Methyl-5,6,7,8-tetrahydronaphthol by Alkaline Cyclizations. Journal of the American Chemical Society. [Link]
- Google Patents.
-
PubChem. 2-[(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]-N,N-dimethylethanamine. [Link]
-
O'Malley, D. P., et al. (2015). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N‑Acetals. The Journal of Organic Chemistry. [Link]
-
The Royal Society of Chemistry. Supplementary data for: Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones; selective antagonists of muscarinic. [Link]
-
NIST Chemistry WebBook. 2H-3,9a-Methano-1-benzoxepin, octahydro-2,2,5a,9-tetramethyl-, [3R-(3α,5aα,9α,9aα)]-. [Link]
-
PubChemLite. 2,3,4,5-tetrahydro-1-benzoxepin-5-one. [Link]
-
PubChem. 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol. [Link]
-
PubChem. 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. [Link]
-
O'Brien, P., et al. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry. [Link]
-
Mini-Reviews in Organic Chemistry. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. [Link]
-
SciELO. (2023). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[2][8]imidazo[1,2-d][2]oxazepine and Benzo[f]benzo[2][8]oxazolo[3,2-d][2]oxazepine Derivatives. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. ijsrmst.com [ijsrmst.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 57932-19-1|8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one|BLD Pharm [bldpharm.com]
- 5. PubChemLite - 8-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (C11H12O2) [pubchemlite.lcsb.uni.lu]
- 6. echemi.com [echemi.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. pubs.acs.org [pubs.acs.org]
